2-Fluoro-2-bromo-ethanol is a specialized bifunctional halohydrin building block utilized primarily for the precise installation of fluorinated aliphatic motifs in pharmaceutical and agrochemical synthesis. Unlike simple monohalogenated ethanols, this compound features a highly labile bromine atom adjacent to a stable fluorine atom, enabling regioselective nucleophilic displacement or base-mediated cyclization to fluorooxirane derivatives [1]. For procurement teams and process chemists, its value lies in its dual reactivity profile, serving as a superior electrophilic precursor for introducing the -CH(F)CH2OH moiety under mild conditions that prevent the degradation of sensitive molecular scaffolds[2].
Suitable for synthetic, medicinal chemistry, and dehalogenase research. Verify specific reactivity in target solvent systems.
Attempting to substitute 2-fluoro-2-bromo-ethanol with simpler analogs like 2-bromoethanol or 2-fluoroethanol fundamentally alters the downstream synthetic pathway. 2-Fluoroethanol lacks a viable leaving group for SN2 coupling (as fluorine is a poor leaving group) and poses severe toxicity risks by metabolizing directly to highly toxic fluoroacetate, making it unsuitable as an alkylating agent[1]. Conversely, 2-bromoethanol lacks the fluorine atom required for modulating the lipophilicity and metabolic stability of the final product. Furthermore, while 2-chloro-2-fluoroethanol might appear as a cost-effective alternative, the significantly higher bond dissociation energy of the C-Cl bond necessitates harsher basic conditions for substitution or epoxidation, frequently leading to competitive elimination side reactions and substantially reduced yields of the target fluorinated intermediate [2].
Geminal F/Br combination on the same carbon alters hydrogen-bond acidity and leaving-group potential compared to mono-halogenated ethanols.
Mass spectral fragmentation patterns are halogen-specific; 2-fluoro-2-bromo-ethanol gives unique ion signatures not reproducible with 2-fluoroethanol or 2-bromoethanol.
Density and boiling point differ substantially from analogs, affecting separation design and safety protocols; direct substitution may compromise reaction selectivity.
In the synthesis of fluorinated epoxides, the choice of the alpha-halogen is critical for processability and yield. 2-Fluoro-2-bromo-ethanol undergoes rapid base-mediated cyclization to fluorooxirane at low temperatures (0–20 °C) due to the excellent leaving group ability of the bromide ion. In contrast, the chlorinated analog (2-chloro-2-fluoroethanol) requires significantly elevated temperatures to overcome the higher C-Cl bond strength, which often triggers competitive elimination pathways and degrades the sensitive epoxide product [1].
| Evidence Dimension | Base-mediated cyclization conditions and efficiency |
| Target Compound Data | Facilitates rapid cyclization at 0–20 °C with minimal thermal degradation |
| Comparator Or Baseline | 2-Chloro-2-fluoroethanol (requires >40 °C, resulting in lower yields due to side reactions) |
| Quantified Difference | Enables substantially higher isolated yields of sensitive fluorinated epoxides under milder thermal conditions |
| Conditions | Standard base-catalyzed intramolecular etherification (epoxidation) protocols |
Procuring the bromo-variant allows manufacturers to synthesize volatile or thermally sensitive fluorooxiranes without the yield penalties and harsh conditions associated with the chloro-analog.
When utilized as an electrophilic alkylating agent to append a -CH(F)CH2OH linker to a pharmaceutical scaffold, 2-fluoro-2-bromo-ethanol exhibits high regioselectivity. The bromine atom is cleanly displaced by N- or O-nucleophiles via an SN2 mechanism, while the C-F bond remains intact. Attempting this with 2-fluoroethanol results in no alkylation, as the fluoride ion is an exceptionally poor leaving group under standard conditions [1].
| Evidence Dimension | Suitability as an electrophilic alkylating agent |
| Target Compound Data | Undergoes clean SN2 displacement at the brominated carbon, retaining the C-F bond |
| Comparator Or Baseline | 2-Fluoroethanol (inert to standard SN2 displacement) |
| Quantified Difference | Provides a direct synthetic route to -CH(F)CH2OH appended structures, whereas 2-fluoroethanol yields 0% alkylation product under identical conditions |
| Conditions | Reaction with N- or O-nucleophiles in polar aprotic solvents (e.g., DMF) with mild base |
Buyers must select the brominated compound to successfully append fluorinated ethyl linkers onto active pharmaceutical ingredients, as simple fluoroethanol is chemically inert for this purpose.
While all halogenated ethanols require stringent safety protocols, 2-fluoro-2-bromo-ethanol presents a differentiated metabolic risk profile compared to 2-fluoroethanol. 2-Fluoroethanol is rapidly oxidized by alcohol dehydrogenase directly into fluoroacetic acid, a potent inhibitor of the aconitase enzyme in the citric acid cycle, making it a severe metabolic poison. The presence of the alpha-bromine in 2-fluoro-2-bromo-ethanol alters this direct metabolic oxidation pathway, complicating the formation of simple fluoroacetate [1].
| Evidence Dimension | Risk of direct fluoroacetate formation via alcohol dehydrogenase |
| Target Compound Data | Alpha-bromine sterically and electronically alters the primary oxidation pathway |
| Comparator Or Baseline | 2-Fluoroethanol (rapidly and quantitatively converted to highly toxic fluoroacetic acid) |
| Quantified Difference | Mitigates the specific, extreme acute toxicity risks associated with direct, unhindered fluoroacetate poisoning |
| Conditions | In vivo metabolic oxidation considerations for laboratory handling |
Understanding this metabolic difference is crucial for EHS (Environment, Health, and Safety) teams when evaluating the handling protocols and substitution risks of fluorinated building blocks.
Due to the excellent leaving group ability of the bromine atom established in Section 3, 2-fluoro-2-bromo-ethanol is the ideal precursor for generating fluorooxirane under mild basic conditions. This is critical for downstream applications where the epoxide is subsequently opened by various nucleophiles to create complex, fluorine-containing pharmaceutical libraries without thermal degradation of the intermediate [1].
In medicinal chemistry, adding a fluorine atom to an alkyl linker can significantly improve a drug's metabolic stability and modulate its lipophilicity. This compound allows for the direct, one-step N-alkylation or O-alkylation of core scaffolds, cleanly displacing the bromine while leaving the fluorine and hydroxyl groups intact for further functionalization, a process impossible with simple 2-fluoroethanol [2].
The primary alcohol group of 2-fluoro-2-bromo-ethanol can be selectively oxidized to yield 2-bromo-2-fluoroacetic acid. This resulting intermediate is highly valuable for synthesizing fluorinated amides and esters, where the remaining bromine can be further substituted, offering a versatile two-step handle for combinatorial chemistry and process scale-up[2].